molecular formula C10H13NO2 B038680 (S)-5-methoxychroman-3-amine CAS No. 117422-50-1

(S)-5-methoxychroman-3-amine

Cat. No.: B038680
CAS No.: 117422-50-1
M. Wt: 179.22 g/mol
InChI Key: UHODZRKJYJILTL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Methoxychroman-3-amine is a chiral compound belonging to the class of chroman derivatives It features a methoxy group at the 5-position and an amine group at the 3-position on the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-methoxychroman-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved using methanol in the presence of a strong acid catalyst.

    Amination: The amine group at the 3-position is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Catalytic Methoxylation: Utilizing a heterogeneous catalyst to introduce the methoxy group efficiently.

    High-Pressure Amination: Employing high-pressure reactors to facilitate the nucleophilic substitution reaction, ensuring high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, thiols, and other amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(S)-5-Methoxychroman-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-methoxychroman-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to various biological effects such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

    ®-5-Methoxychroman-3-amine: The enantiomer of (S)-5-methoxychroman-3-amine, with potentially different biological activities.

    5-Methoxychroman-3-ol: A structurally similar compound with a hydroxyl group instead of an amine group.

    5-Methoxychroman-3-carboxylic acid: Another derivative with a carboxylic acid group at the 3-position.

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODZRKJYJILTL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C[C@@H](CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441686
Record name (S)-5-methoxychroman-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117422-50-1
Record name (S)-5-methoxychroman-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.